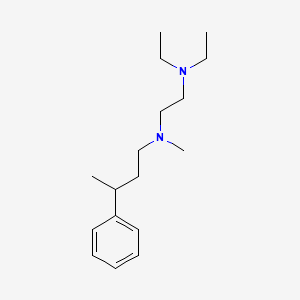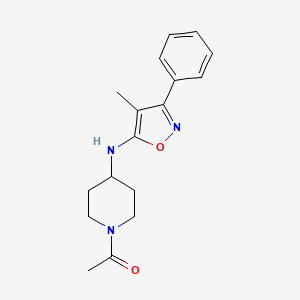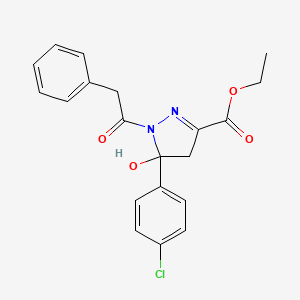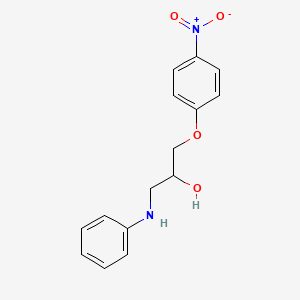
N,N-diethyl-N'-methyl-N'-(3-phenylbutyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N-Diethyl-1,4-phenylenediamine” is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 . It is also known by other names such as DPD, N1,N1-diethylbenzene-1,4-diamine, and Diethyl-p-phenylenediamine .
Synthesis Analysis
The compound is synthesized from N,N-diethylbenzeneamine as a starting material. The process involves nitrosation, reduction, and neutralization .Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-1,4-phenylenediamine” consists of a benzene ring with two amine groups (NH2) attached at the 1 and 4 positions, and two ethyl groups (C2H5) attached to the nitrogen atoms of the amine groups .Chemical Reactions Analysis
The compound is used in various chemical reactions, including as an intermediate in dye production and as a color developer .Physical And Chemical Properties Analysis
“N,N-Diethyl-1,4-phenylenediamine” is a light yellow liquid. It has a melting point of 19-21 °C and a boiling point of 115-116 °C at 5 mm Hg. The compound has a density of 0.988 g/mL at 25 °C and a refractive index of 1.571. It is insoluble in water .Safety and Hazards
The compound is air and light sensitive and is incompatible with strong oxidizing agents and strong acids. It is classified as a hazardous substance, with a danger class code of 25-34. Safety precautions include avoiding contact with skin and eyes and seeking immediate medical attention in case of contact .
Future Directions
properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-(3-phenylbutyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-5-19(6-2)15-14-18(4)13-12-16(3)17-10-8-7-9-11-17/h7-11,16H,5-6,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAIMIHEEPEODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CCC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5025336.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5025337.png)
![4-butoxy-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5025341.png)



![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5025371.png)


![N-(1-methyl-4-piperidinyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5025395.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5025401.png)
![N-cyclopentyl-N'-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5025420.png)
